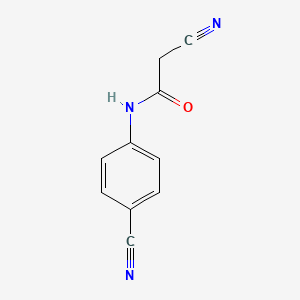

2-cyano-N-(4-cyanophenyl)acetamide

CAS No.:

Cat. No.: VC17420651

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7N3O |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 2-cyano-N-(4-cyanophenyl)acetamide |

| Standard InChI | InChI=1S/C10H7N3O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5H2,(H,13,14) |

| Standard InChI Key | JFDWEWOVUDNSHE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)NC(=O)CC#N |

Introduction

2-Cyano-N-(4-cyanophenyl)acetamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 185.18 g/mol . This compound features a cyano group and an acetamide moiety attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of both cyano and cyanophenyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis of 2-Cyano-N-(4-cyanophenyl)acetamide

The synthesis of 2-cyano-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with cyanoacetic acid or its derivatives. Industrial production methods may utilize continuous flow reactors for optimized large-scale synthesis, ensuring consistent quality and yield.

Biological Activities and Potential Applications

Research indicates that 2-cyano-N-(4-cyanophenyl)acetamide exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug development. The compound's ability to form stable complexes with metal ions and interact with biological molecules suggests its potential in therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-cyano-N-(4-cyanophenyl)acetamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyanoacetamide | Simpler analog without the phenyl group | Lacks complex aromatic interactions |

| N-(4-cyanophenyl)acetamide | Contains a cyano group and an aromatic ring | Lacks the acetamido functionality |

| 2-Cyano-N-(2-phenoxyethyl)acetamide | Contains a phenoxyethyl moiety | Different electronic properties affecting reactivity |

| 2-Cyano-N-(4-fluorophenyl)acetamide | Contains a fluorine atom on the phenyl ring | Different reactivity due to electronegative fluorine |

| N-(3-cyanophenyl)acetamide | Similar structure but varies in position | Positioning affects reactivity and biological activity |

The unique combination of both cyano and acetamido groups in 2-cyano-N-(4-cyanophenyl)acetamide enhances its reactivity and versatility compared to these similar compounds.

Research Findings and Future Directions

Studies on the interactions of 2-cyano-N-(4-cyanophenyl)acetamide with other chemical entities indicate its ability to form stable complexes with metal ions. Additionally, its interactions with biological macromolecules such as proteins and nucleic acids are being explored to understand its mechanism of action within biological systems. Further research is needed to fully explore its potential applications in medicinal chemistry and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume